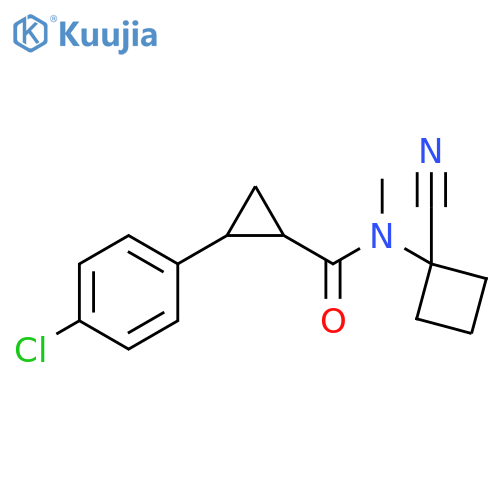Cas no 1444693-92-8 (2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylcyclopropane-1-carboxamide)
2-(4-クロロフェニル)-N-(1-シアノシクロブチル)-N-メチルシクロプロパン-1-カルボキサミドは、高い選択性と安定性を備えたシクロプロパン系化合物です。この化合物は、医薬品中間体や農薬開発における重要な構造ユニットとしての応用が期待されます。特に、シクロブチル基とシアノ基の組み合わせにより、分子の剛性と反応性が最適化されており、標的タンパク質との相互作用を強化します。また、4-クロロフェニル基の導入により、脂溶性が向上し、生体膜透過性が高まっています。合成経路の効率性も特徴で、多段階反応における収率の安定性が確認されています。

1444693-92-8 structure
商品名:2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylcyclopropane-1-carboxamide
2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylcyclopropane-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1444693-92-8
- AKOS033111114
- EN300-26679896
- Z1148286613
- 2-(4-Chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylcyclopropane-1-carboxamide
- 2-(4-Chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylcyclopropanecarboxamide
- 2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylcyclopropane-1-carboxamide
-
- インチ: 1S/C16H17ClN2O/c1-19(16(10-18)7-2-8-16)15(20)14-9-13(14)11-3-5-12(17)6-4-11/h3-6,13-14H,2,7-9H2,1H3
- InChIKey: FESXRCUUTSFNGF-UHFFFAOYSA-N
- ほほえんだ: C1(C(N(C2(C#N)CCC2)C)=O)CC1C1=CC=C(Cl)C=C1
計算された属性
- せいみつぶんしりょう: 288.1029409g/mol
- どういたいしつりょう: 288.1029409g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 443
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- 密度みつど: 1.27±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 475.4±45.0 °C(Predicted)
- 酸性度係数(pKa): -1.24±0.20(Predicted)
2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylcyclopropane-1-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26679896-0.05g |
2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylcyclopropane-1-carboxamide |
1444693-92-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylcyclopropane-1-carboxamide 関連文献
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
1444693-92-8 (2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylcyclopropane-1-carboxamide) 関連製品
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
